molecular formula C22H17FN2O3 B14986179 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B14986179
M. Wt: 376.4 g/mol
InChI Key: HIEQGWOLILXKII-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both a benzene ring and an oxazole ring

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide typically involves the following steps:

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of both benzoxazole and fluorophenoxy moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C22H17FN2O3/c1-14(27-18-11-9-16(23)10-12-18)21(26)24-17-6-4-5-15(13-17)22-25-19-7-2-3-8-20(19)28-22/h2-14H,1H3,(H,24,26)

InChI Key

HIEQGWOLILXKII-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)F

Origin of Product

United States

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